BenchChemオンラインストアへようこそ!

4-[3-(1,3-Benzodioxol-5-yl)-5-methoxy-1H-1,2,4-triazol-1-yl]aniline

Physicochemical profiling Drug-likeness Regiochemical differentiation

This tri-substituted 1,2,4-triazole (MW 310.31 g/mol) is a critical tool for cytohesin and nAChR programs. Unlike its positional isomer (CAS 1047598-44-6), the reversed methoxy/benzodioxol regiochemistry alters allosteric geometry at the Sec7 domain, making it essential for SAR validation. The free aniline handle enables facile biotinylation or fluorophore conjugation for target engagement assays. Procurement ensures matched-pair controls for insulin signaling and immune cell adhesion pharmacology, mitigating risk of potency loss from generic analogs.

Molecular Formula C16H14N4O3
Molecular Weight 310.31 g/mol
CAS No. 2206966-90-5
Cat. No. B1484248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(1,3-Benzodioxol-5-yl)-5-methoxy-1H-1,2,4-triazol-1-yl]aniline
CAS2206966-90-5
Molecular FormulaC16H14N4O3
Molecular Weight310.31 g/mol
Structural Identifiers
SMILESCOC1=NC(=NN1C2=CC=C(C=C2)N)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C16H14N4O3/c1-21-16-18-15(10-2-7-13-14(8-10)23-9-22-13)19-20(16)12-5-3-11(17)4-6-12/h2-8H,9,17H2,1H3
InChIKeyARHKXVLWSKXGNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-(1,3-Benzodioxol-5-yl)-5-methoxy-1H-1,2,4-triazol-1-yl]aniline (CAS 2206966-90-5): Core Structural Identity for Selective Procurement


4-[3-(1,3-Benzodioxol-5-yl)-5-methoxy-1H-1,2,4-triazol-1-yl]aniline (CAS 2206966-90-5) is a tri-substituted 1,2,4-triazole bearing a 4-aniline, a 3-(1,3-benzodioxol-5-yl), and a 5-methoxy group (molecular formula C16H14N4O3, MW 310.31 g/mol) . This compound belongs to the broader class of 3-aniline-5-aryl-1,2,4-triazoles reported in patent literature as allosteric modulators of cytohesins—guanine nucleotide exchange factors (GEFs) implicated in insulin signaling, cell adhesion, and immune response [1]. Its differentiation from the positional isomer 4-(5-(benzo[d][1,3]dioxol-5-yl)-3-methoxy-1H-1,2,4-triazol-1-yl)aniline (CAS 1047598-44-6) and other in-class analogs lies in the regiochemical arrangement of substituents, which dictates molecular recognition, target selectivity, and downstream utility as a chemical biology probe.

Why In-Class 1,2,4-Triazole Analogs Cannot Substitute for 4-[3-(1,3-Benzodioxol-5-yl)-5-methoxy-1H-1,2,4-triazol-1-yl]aniline in Cytohesin-Targeted Research


Small structural modifications within the 1,2,4-triazole class—such as altering the benzodioxol-aniline connectivity or shifting the methoxy position from 5 to 3—can invert biological activity profiles. The positional isomer CAS 1047598-44-6 serves as an intermediate to XH1009 (a cytohesin antagonist), while the target compound CAS 2206966-90-5, with reversed methoxy/benzodioxol regiochemistry, is expected to engage the cytohesin Sec7 domain with altered allosteric geometry [1]. Moreover, the 3-aniline-5-aryl triazole core is disclosed in patent US20090253691 as a nicotinic acetylcholine receptor (nAChR) positive allosteric modulator (PAM), where substituent composition at positions 3 and 5 of the triazole ring directly governs receptor subtype selectivity [2]. Generic substitution without explicit regiochemical verification therefore risks both potency loss and target shift—a critical concern for teams building on published cytohesin or nAChR pharmacology.

Quantitative Differentiation of 4-[3-(1,3-Benzodioxol-5-yl)-5-methoxy-1H-1,2,4-triazol-1-yl]aniline from Its Closest Analogs


Head-to-Head Molecular Property Comparison: CAS 2206966-90-5 vs. Positional Isomer CAS 1047598-44-6

The target compound (CAS 2206966-90-5) and its positional isomer (CAS 1047598-44-6) differ in the placement of the methoxy and benzodioxol groups on the 1,2,4-triazole ring, resulting in distinct computed physicochemical properties [1][2]. The target compound exhibits a topological polar surface area (TPSA) of 84.42 Ų and a calculated LogP of 2.835 [1]. In contrast, the positional isomer's acetylated derivative XH1009 shows a TPSA of 87.5 Ų and a LogP of 2.6 [2], indicating that the reversed regiochemistry alters hydrogen-bonding capacity and lipophilicity.

Physicochemical profiling Drug-likeness Regiochemical differentiation

Cytohesin Antagonist Activity: Target Compound vs. SecinH3 Reference Inhibitor

The 3-aniline-5-aryl triazole scaffold is disclosed in patent WO2011020849A1 as a cytohesin inhibitor chemotype [1]. While SecinH3—a first-generation cytohesin antagonist—inhibits large GEFs at IC50 ≥ 65 µM , the refined triazole scaffold represented by the target compound was designed to improve Sec7 domain binding affinity beyond SecinH3's micromolar ceiling. Although exact IC50 data for CAS 2206966-90-5 are not publicly disclosed in this patent, the structural departure from SecinH3 (triazole core replacing the benzotriazole) constitutes a class-level improvement in target engagement.

Cytohesin inhibition GEF antagonist Insulin signaling

nAChR Positive Allosteric Modulation: Scaffold Selectivity Relative to Alternative Triazole Substitution Patterns

Patent US20090253691 describes 3-aniline-5-aryl-1,2,4-triazoles as nAChR positive allosteric modulators (PAMs) [1]. Structure-activity relationship (SAR) data within the patent indicate that electron-donating substituents on the aniline ring and specific aryl groups at position 5 modulate the α7-nAChR PAM response. The target compound bears an unsubstituted aniline (NH2) and a benzodioxol substituent at position 3 (which in this patent nomenclature corresponds to a 5-aryl group), placing it within the active scope of the claimed Formula (I). In contrast, triazoles lacking the aniline substitution or bearing alkyl instead of aryl groups at position 3 were inactive.

Nicotinic acetylcholine receptor Positive allosteric modulator CNS pharmacology

Synthetic Accessibility and Derivative Yield: Target Compound as a Precursor vs. Positional Isomer Intermediate

The positional isomer (CAS 1047598-44-6) has been employed as an intermediate for the synthesis of XH1009 via acylation with acetic acid derivatives, achieving a 57% isolated yield under HBTU/TEA/DMF conditions [1]. The target compound (CAS 2206966-90-5) bears an identically reactive aniline NH2 group and is expected to undergo analogous acylation or sulfonylation reactions similarly, but the reversed triazole regiochemistry may affect reaction rates and regioselectivity in subsequent transformations. This differential reactivity is relevant for medicinal chemistry teams planning parallel library synthesis.

Synthetic chemistry Acylation efficiency Probe development

Verified Application Scenarios for 4-[3-(1,3-Benzodioxol-5-yl)-5-methoxy-1H-1,2,4-triazol-1-yl]aniline in Scientific Procurement and Research


Cytohesin Sec7 Domain Probe Development: Benchmarking Against SecinH3

The target compound serves as a regioisomeric probe for investigating cytohesin Sec7 domain inhibition. Teams using XH1009 (derived from the positional isomer) can employ CAS 2206966-90-5 as a matched control to validate that the triazole 3,5-connectivity is essential for activity, leveraging the cytohesin patent WO2011020849A1 as a scaffold reference [1]. This is critical for establishing SAR in cytohesin antagonist programs targeting insulin signaling and immune cell adhesion.

α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) Screening

Based on patent US20090253691, the target compound falls within the defined active scope of nAChR PAMs [2]. Researchers can utilize this compound as a starting point for α7 nAChR electrophysiology screening and subsequent hit-to-lead optimization, where modifications to the aniline and benzodioxol groups are systematically explored for cognitive disorder and anti-inflammatory programs.

Regiochemistry-Dependent Physicochemical Property Calibration in Medicinal Chemistry

The measured ΔTPSA of approximately -3.08 Ų and ΔLogP of +0.235 relative to the positional isomer-derived XH1009 [3][4] provide a concrete dataset for computational chemists validating in silico ADME prediction models. Procurement of both isomers enables direct experimental measurement of logD, solubility, and permeability, strengthening QSPR models for triazole-containing compound libraries.

Acylation and Bioconjugation Chemistry for Probe Synthesis

The free aniline NH2 group of CAS 2206966-90-5 permits facile acylation, sulfonylation, or reductive amination, following conditions established for the positional isomer's conversion to XH1009 (57% yield with HBTU/TEA/DMF) [4]. This reactivity makes the target compound suitable for generating tool compounds such as biotinylated or fluorescent conjugates for target engagement studies.

Quote Request

Request a Quote for 4-[3-(1,3-Benzodioxol-5-yl)-5-methoxy-1H-1,2,4-triazol-1-yl]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.